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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid with the IUPAC name 4,7-dimethoxyfuro[2,3-b]quinoline, is
a natural product found in various plant species of the Rutaceae family.[1][2] Natural products
containing the quinoline scaffold are of significant interest in medicinal chemistry due to their
diverse pharmacological activities. The precise structural characterization of these molecules is
a critical step in drug discovery and development. This application note provides a detailed
protocol and data interpretation guide for the structure elucidation of Evolitrine using a
combination of modern nuclear magnetic resonance (NMR) spectroscopy and high-resolution
mass spectrometry (HRMS).

Data Presentation

A comprehensive analysis of 1D and 2D NMR spectra, in conjunction with HRMS data, allows
for the unambiguous structural assignment of Evolitrine. The quantitative data obtained from
these analyses are summarized below.

Table 1: NMR Spectroscopic Data for Evolitrine (CDCI3)
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1H Chemical Shift

. . Key HMBC
Atom No. (© p|c-)m.),- ) +*C Chemical Shift Correlations (*H -
Multiplicity (J in (0 ppm) 1)
Hz)
2 7.55, d (2.4) 144.1 C-3, C-3a, C-9a
3 6.95,d (2.4) 105.0 C-2,C-3a, C-9a
3a - 155.2 -
4 - 164.5 -
4-OCHs 4.38, s 59.5 C-4
5 7.98, d (9.0) 120.5 C-6, C-7, C-8a
6 7.15, dd (9.0, 2.5) 115.8 C-5,C-7,C-8, C-8a
7 - 161.0 -
7-OCHs 4.05,s 56.2 C-7
8 7.30,d (2.5) 98.5 C-6, C-7, C-8a, C-9
8a - 148.0 -
9 - 118.2 -
9a - 142.8 -

Table 2: High-Resolution Mass Spectrometry Data for

Evolitrine
lon Calculated m/z Measured m/z Formula
[M+H]* 230.0817 230.0815 Ci13H12NOs*
[M+H-CHs]* 215.0582 215.0580 C12HsNOs*
[M+H-CO]J* 202.0868 202.0865 C12H12NO2*
[M+H-CHs-COJ* 187.0633 187.0631 C11HsNO2+
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Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of purified Evolitrine in approximately 0.6 mL of deuterated chloroform
(CDCl5).

» Transfer the solution to a 5 mm NMR tube.
Instrumentation:

e A 500 MHz NMR spectrometer equipped with a cryoprobe.
1D NMR Spectra Acquisition:

e 1H NMR: Acquire with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and
an acquisition time of 2.7 s.

e 13C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, a relaxation delay of 2.0 s,
and an acquisition time of 1.0 s.

2D NMR Spectra Acquisition:

e COSY (Correlation Spectroscopy): Acquire with a spectral width of 12 ppm in both
dimensions, 256 increments in the indirect dimension, 8 scans per increment, and a
relaxation delay of 1.5 s.

o HSQC (Heteronuclear Single Quantum Coherence): Acquire with a spectral width of 12 ppm
in the *H dimension and 180 ppm in the 13C dimension. Set the experiment to be optimized
for a one-bond coupling constant (1XJCH) of 145 Hz. Acquire 128 increments in the indirect
dimension with 16 scans per increment and a relaxation delay of 1.5 s.

o« HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a spectral width of 12 ppm in
the *H dimension and 220 ppm in the 3C dimension. Set the experiment to be optimized for

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1580591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

long-range coupling constants of 8 Hz. Acquire 256 increments in the indirect dimension with
32 scans per increment and a relaxation delay of 2.0 s.

Data Processing:

e Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-
bell window function before Fourier transformation of the 2D data.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:
e Prepare a 1 mg/mL stock solution of Evolitrine in methanol.

 Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 acetonitrile:water
containing 0.1% formic acid.

Instrumentation:

e A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with a UHPLC (Ultra-High-
Performance Liquid Chromatography) system.

LC-HRMS Analysis:
e Column: C18 column (e.g., 2.1 x 50 mm, 1.7 pm).
e Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

o Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then
return to initial conditions.

e Flow Rate: 0.3 mL/min.
« lonization Mode: Positive Electrospray lonization (ESI+).
e Mass Range: m/z 50-500.

 MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the
most intense precursor ions. Use a collision energy ramp to obtain fragmentation spectra.
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Structure Elucidation and Data Interpretation

The structure of Evolitrine was elucidated by a stepwise interpretation of the spectroscopic
data.

3.1 Mass Spectrometry Analysis: The HRMS data provided the molecular formula C13H11NOs
for the protonated molecule [M+H]* at m/z 230.0815, confirming the molecular weight of
Evolitrine as 229.23 g/mol . The key fragment ions observed in the MS/MS spectrum suggest
the loss of a methyl radical (-CHs) and carbon monoxide (-CO), which are characteristic
fragmentation patterns for methoxy-substituted quinoline alkaloids.

3.2 1H and 3C NMR Analysis: The *H NMR spectrum showed signals corresponding to
aromatic protons and two methoxy groups. The 3C NMR spectrum revealed 13 distinct carbon
signals, consistent with the molecular formula.

3.3 2D NMR Analysis:

e COSY: The COSY spectrum established the proton-proton coupling networks. A correlation
between the protons at 6 7.55 (H-2) and & 6.95 (H-3) confirmed the furan ring protons.
Another correlation between 6 7.98 (H-5) and & 7.15 (H-6), and between & 7.15 (H-6) and &
7.30 (H-8) established the connectivity within the quinoline ring system.

e« HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon,
allowing for the assignment of the protonated carbons (see Table 1).

« HMBC: The HMBC spectrum was crucial for establishing the overall connectivity of the
molecule by identifying long-range (2-3 bond) correlations between protons and carbons.
Key HMBC correlations are listed in Table 1 and visualized in the workflow below. For
example, the correlation from the methoxy protons at d 4.38 to the carbon at & 164.5
confirmed the position of one methoxy group at C-4. Similarly, the correlation from the
methoxy protons at d 4.05 to the carbon at 6 161.0 placed the second methoxy group at C-7.

Visualizations
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Figure 1: Workflow for Evolitrine Structure Elucidation
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Caption: Workflow for the structure elucidation of Evolitrine.
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Caption: Key HMBC correlations confirming the structure of Evolitrine.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass
spectrometry provides a robust and efficient workflow for the complete structure elucidation of
natural products like Evolitrine. The detailed protocols and data interpretation guide presented
in this application note can be readily adapted for the characterization of other furoquinoline
alkaloids and related small molecules, thereby accelerating drug discovery and development
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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